molecular formula C12H7BrClN3 B8313908 7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine

7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8313908
M. Wt: 308.56 g/mol
InChI Key: YWJRMNPASJCXSD-UHFFFAOYSA-N
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Description

7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C12H7BrClN3 and its molecular weight is 308.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(3-Bromo-phenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C12H7BrClN3

Molecular Weight

308.56 g/mol

IUPAC Name

7-(3-bromophenyl)-2-chloro-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C12H7BrClN3/c13-8-3-1-2-7(4-8)9-5-15-12-11(9)17-10(14)6-16-12/h1-6H,(H,15,16)

InChI Key

YWJRMNPASJCXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNC3=NC=C(N=C23)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 ml round bottom flask was charged under nitrogen with 2-chloro-7-iodo-5-(toluene-4-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (6) (950 mg, 2.2 mmol), 3-bromophenyl boronic acid (440 mg, 2.2 mmol), tetrakis-triphenylphosphine palladium (50 mg, 0.04 mmol), 2M aqueous potassium carbonate (2.2 ml, 4.4 mmol) in a toluene/ethanol mixture (15/3 ml) under nitrogen. The reaction mixture was refluxed for 18 h, then allowed to cool to room temperature. The solution was diluted with ethyl acetate (˜70 ml). The organic was washed with brine, dried over magnesium sulfate and concentrated in vacuo, The residue was triturated in dichloromethane/methanol. A pale yellow solid was removed by filtration (300 mg). The residue was taken up in a tetrahydrofuran/methanol/1M NaOH mixture (4/1/1 ml) and stirred at room temperature for 2 h. The reaction mixture was diluted with ethyl acetate, washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was triturated in methanol. A solid was filtered off as the title compound (10 mg, 1%). 1H NMR (DMSO-d6): 7.35-7.45 (2H, m), 8.10-8.15 (1H, d), 8.35 (1H, s), 8.4 (1H, s), 8.6 (1H, s). MS (ES+): 310, 312.
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

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